Tacrine hydrochloride monohydrate
Overview
Description
Tacrine hydrochloride monohydrate, also known as Cognex, is a reversible acetylcholinesterase inhibitor . It improves the function of nerve cells in the brain by preventing the breakdown of a chemical called acetylcholine . This chemical is important for memory, thinking, and reasoning processes . Tacrine is used to treat mild to moderate dementia caused by Alzheimer’s disease .
Synthesis Analysis
Different structures of free base (FB), two cationic forms (CA), and three hydrochloride forms (HCl) of Tacrine have been evaluated using hybrid B3LYP calculations . The structure of form III HCl is in agreement with the experimental determined by X-ray diffraction .Molecular Structure Analysis
Tacrine has different structures of free base (FB), two cationic forms (CA), and three hydrochloride forms (HCl) . The structure of form III HCl is in agreement with the experimental determined by X-ray diffraction .Chemical Reactions Analysis
The structure-activity relationship study of Tacrine and some of its analogues in relation to their inhibitory activities against Alzheimer’s disease has been reported . All of the molecular descriptors were calculated at the M062X/6–311++G (d,p) level of theory .Physical And Chemical Properties Analysis
Different structures of Tacrine have been evaluated using hybrid B3LYP calculations . Energy values show that the three forms of HCl can exist in both media because these energetic values decrease from 35.15 kJ/mol in gas phase to 5.51 kJ/mol in solution .Scientific Research Applications
Crystalline Forms and Solid-State Characterization
- Crystallization and Pseudopolymorphs : Tacrine hydrochloride has been studied for its crystallization properties, resulting in an orthorhombic pseudopolymorph. This form, occurring as a dihydrate, exhibits stacking acridines and continuous chloride-water chains, contributing to our understanding of its structural properties (Jacobs et al., 2016).
- Physicochemical Characterization : The solid forms of tacrine monohydrochloride obtained by recrystallization have been characterized using various techniques like DSC, TGA/DSC, and FT-IR. This study offers insights into the physicochemical nature of tacrine hydrochloride (Sorrenti et al., 2012).
Binding and Interaction Studies
- Binding to Acidic Phospholipids : Research has shown that tacrine preferentially binds to acidic phospholipids. This study, using fluorescence polarization and other techniques, provides insights into the interaction of tacrine with cell membrane components, which is crucial for understanding its mechanism of action (Lehtonen et al., 1996).
X-ray Powder Diffraction Analysis
- Unit Cell Dimensions and Drug Characteristics : Tacrine hydrochloride monohydrate has been investigated through X-ray powder diffraction analysis. This research confirms that the single-crystals are representative of commercial powdered samples, providing valuable information for pharmaceutical formulation and quality control (Bandoli et al., 1991).
Metabolic Studies
- Metabolic Disposition in Different Species : The metabolic fate of tacrine has been examined in rats, dogs, and humans, revealing significant species differences in the metabolism of tacrine. These insights are critical for understanding its pharmacokinetics and potential side effects (Pool et al., 1997).
Alzheimer's Disease and Cognitive Function
- Improvement in Spatial Memory in Alzheimer's Disease : Research has demonstrated that tacrine improves spatial cognitive functions and enhances synaptic plasticity in Alzheimer's disease mice models. This contributes to our understanding of tacrine's therapeutic potential in neurodegenerative diseases (Kumari et al., 2020).
- Clinical Efficacy in Alzheimer's Disease : A study on tacrine's efficacy for Alzheimer's disease showed significant reduction in cognitive decline, highlighting its potential as a therapeutic agent (Davis et al., 1992).
Safety And Hazards
Tacrine can cause side effects that may impair your thinking or reactions . Serious side effects such as confusion, hallucinations, extreme or sudden changes in behavior, seizure (convulsions), pain or burning when you urinate, dark urine, clay-colored stools, or jaundice (yellowing of the skin or eyes) have been reported . Tacrine is most effective when taken between meals on an empty stomach, but you may take it with food if it upsets your stomach .
properties
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRMZYJAOQPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221711 | |
Record name | Tacrine hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56424070 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Tacrine hydrochloride monohydrate | |
CAS RN |
206658-92-6, 7149-50-0 | |
Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206658-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tacrine hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacrine hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tacrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TACRINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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